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This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding

MET amplification as a mechanism of acquired resistance to Pralsetinib.

Frequently Asked Questions (FAQs)
Q1: What is Pralsetinib and its primary mechanism of action? A1: Pralsetinib is a highly

selective, oral tyrosine kinase inhibitor (TKI) that targets the RET (Rearranged during

Transfection) receptor tyrosine kinase.[1][2] It is approved for treating adult patients with

metastatic RET fusion-positive non-small cell lung cancer (NSCLC) and other RET-altered

cancers.[3][4][5] Pralsetinib works by competitively binding to the ATP-binding site of the RET

kinase, inhibiting its signaling and thereby blocking the growth of cancer cells driven by RET

fusions or mutations.[1][6]

Q2: What is MET amplification and how does it confer resistance to Pralsetinib? A2: MET

amplification is an increase in the copy number of the MET gene, which encodes the MET

receptor tyrosine kinase.[7] This alteration can be a primary oncogenic driver or a secondary

mechanism of acquired resistance to targeted therapies.[8] In the context of Pralsetinib
resistance, MET amplification activates alternative "bypass" signaling pathways, such as the

RAS-ERK/MAPK and PI3K-AKT pathways.[7][9] These pathways promote cell survival and

proliferation independently of the RET signaling pathway, thus rendering the inhibition of RET

by Pralsetinib ineffective.[9][10] MET amplification has been identified in post-treatment
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biopsies of patients with RET fusion-positive NSCLC who developed resistance to selective

RET inhibitors like Pralsetinib and Selpercatinib.[3][11]

Q3: How is MET amplification detected in a research or clinical setting? A3: Several laboratory

methods can detect MET amplification, each with its own advantages and limitations:

Fluorescence In Situ Hybridization (FISH): Often considered the gold standard for evaluating

MET gene copy number (GCN).[8][12] It uses fluorescent probes to visualize the MET gene

and the centromere of chromosome 7 (CEP7) to determine the MET/CEP7 ratio.[10]

Next-Generation Sequencing (NGS): A comprehensive method that can simultaneously

assess MET amplification along with other genomic alterations like mutations and fusions.

[13][14] While widely used, the definition of MET amplification and the GCN cutoff values can

vary across different NGS platforms.[10][14]

Immunohistochemistry (IHC): Detects the overexpression of the MET protein, which often

correlates with gene amplification. It is sometimes used as a primary screening method.[10]

[14]

Quantitative Real-Time PCR (RT-PCR): Can be used to quantify MET gene copy number or

detect RNA-level alterations.[15]

Q4: What are the primary strategies to overcome MET amplification-mediated resistance? A4:

The leading strategy is to implement a combination therapy that inhibits both the primary driver

(RET) and the resistance pathway (MET).[10] This involves the continued administration of the

RET inhibitor (Pralsetinib) along with a MET inhibitor.[10] Several MET inhibitors, such as

Crizotinib and Capmatinib, have been studied in combination with RET inhibitors, showing

evidence of clinical activity and the ability to overcome this resistance mechanism.[9][16][17]

This dual inhibition successfully inactivates downstream signaling of both ERK and AKT

pathways.[9]

Troubleshooting Guides
Issue 1: Discrepancy in MET amplification results between NGS and FISH assays.
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Question Possible Cause & Solution

Why are my NGS and FISH results for MET

amplification discordant?

Cause: This is a known issue in the field. The

concordance rate between NGS and FISH can

be as low as 62.5%.[14][18] Reasons include a

lack of standardized cutoff values for GCN in

NGS data and the inability of some NGS

algorithms to distinguish between true focal

amplification and polysomy (an increase in the

entire chromosome 7).[7][14] FISH is generally

more reliable for this distinction.[12] Solution:1.

Use Orthogonal Validation: Always confirm

NGS-positive results, especially those with low-

level amplification, using FISH as the gold

standard.[12]2. Standardize Cutoffs: When

using NGS, clearly define your GCN cutoff for

amplification (e.g., GCN ≥ 5 is a common

criterion in studies).[14][18] Note that high-level

amplification (e.g., GCN ≥ 10) detected by NGS

shows better concordance with FISH.[12]3.

Analyze Focal Amplification: If your NGS

platform allows, analyze for focal amplification of

MET by assessing the copy number of adjacent

genes on chromosome 7 (like CDK6 and

BRAF). A focal amplification of MET without co-

amplification of neighboring genes is a stronger

indicator of a true oncogenic event.[7]

Issue 2: Inconsistent or weak cell killing observed in vitro when combining Pralsetinib with a

MET inhibitor.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8579577/
https://www.researchgate.net/publication/356107410_MET_amplification_identified_by_next-generation_sequencing_and_its_clinical_relevance_for_MET_inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC10526812/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8579577/
https://www.mdpi.com/2072-6694/13/19/5023
https://www.mdpi.com/2072-6694/13/19/5023
https://pmc.ncbi.nlm.nih.gov/articles/PMC8579577/
https://www.researchgate.net/publication/356107410_MET_amplification_identified_by_next-generation_sequencing_and_its_clinical_relevance_for_MET_inhibitors
https://www.mdpi.com/2072-6694/13/19/5023
https://pmc.ncbi.nlm.nih.gov/articles/PMC10526812/
https://www.benchchem.com/product/b610190?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Question Possible Cause & Solution

My combination therapy of Pralsetinib and a

MET inhibitor is not effectively inducing

apoptosis in my resistant cell line. What could

be wrong?

Cause 1: Suboptimal Dosing. The concentration

of one or both inhibitors may be too low to

achieve sufficient pathway inhibition. Solution 1:

Perform a dose-response matrix experiment.

Test a range of concentrations for both

Pralsetinib and the MET inhibitor to identify

synergistic concentrations using methods like

the Chou-Talalay method (CompuSyn software)

or the Bliss independence model. Cause 2:

Alternative Resistance Mechanisms. The cells

may have developed additional, non-MET-

mediated resistance mechanisms, such as on-

target RET mutations (e.g., at the G810 residue)

or activation of other bypass pathways.[6][19]

Solution 2:1. Genomic Analysis: Perform NGS

or cfDNA analysis on the resistant cell line to

screen for other known resistance mutations in

RET or amplifications in other oncogenes (e.g.,

KRAS).[19]2. Phospho-Proteomic Profiling: Use

a phospho-RTK array or mass spectrometry to

identify other activated signaling pathways in the

resistant cells that are not inhibited by the

Pralsetinib/MET inhibitor combination. Cause 3:

Experimental Error. Common issues like

incorrect reagent concentrations, cell line

contamination, or problems with the viability

assay can lead to unreliable results. Solution 3:

Review the experimental protocol meticulously.

Verify the concentrations of all stock solutions.

Check the cell line for identity and contamination

(e.g., Mycoplasma testing). Run appropriate

positive and negative controls for your cell

viability assay (e.g., a known cytotoxic agent).
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Table 1: Clinical Efficacy of Pralsetinib in RET Fusion-Positive NSCLC (ARROW Study) Data

from a multicenter, open-label, multi-cohort study. Efficacy determined by a Blinded

Independent Review Committee.

Patient Cohort
Overall Response
Rate (ORR)

95% Confidence
Interval (CI)

Median Duration of
Response (DoR)

Treatment-Naïve

(n=107)
78% 68% - 85% 13.4 months

Previously Treated

with Platinum

Chemotherapy

(n=130)

63% 54% - 71% 38.8 months

[4][20]

Table 2: Definitions of MET Amplification by Different Assays Cutoff values can vary between

studies and clinical trials. These are commonly cited examples.

Assay Parameter
Definition of
Amplification

Reference

FISH MET/CEP7 Ratio

Low: ≥1.8 to

≤2.2Intermediate:

>2.2 to <4.0High: ≥4.0

[8][10]

Gene Copy Number

(GCN)
≥ 5 copies per cell [10]

NGS
Gene Copy Number

(GCN)

≥ 5 (based on

TATTON trial criteria)
[14][18]

Fold Change

> 1.6-fold change

relative to normal

controls

[12]
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Protocol 1: Detection of MET Amplification by Fluorescence In Situ Hybridization (FISH)

Sample Preparation: Prepare 4-5 µm thick sections from formalin-fixed, paraffin-embedded

(FFPE) tumor tissue blocks and mount them on positively charged glass slides.

Deparaffinization and Pretreatment:

Deparaffinize the slides in xylene.

Rehydrate through a series of graded ethanol washes.

Perform heat-induced epitope retrieval in a citrate buffer.

Digest the tissue with a protease solution (e.g., pepsin) to allow probe penetration.

Probe Hybridization:

Apply a dual-color FISH probe mix containing a probe for the MET gene locus (e.g.,

SpectrumOrange) and a probe for the chromosome 7 centromere (CEP7) (e.g.,

SpectrumGreen).

Co-denature the probe and the target DNA on the slide by heating to ~75°C for 5-10

minutes.

Hybridize overnight at 37°C in a humidified chamber.

Post-Hybridization Washes:

Wash the slides in a stringent wash buffer (e.g., 2x SSC with 0.3% NP-40) at ~72°C to

remove non-specifically bound probes.

Perform a final wash in a less stringent buffer (e.g., 2x SSC) at room temperature.

Counterstaining and Visualization:

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

Mount a coverslip using an anti-fade mounting medium.
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Visualize the signals using a fluorescence microscope equipped with appropriate filters.

Scoring and Interpretation:

Count the number of MET (red) and CEP7 (green) signals in at least 50-100 non-

overlapping tumor cell nuclei.

Calculate the average MET GCN per cell and the average MET/CEP7 ratio.

Interpret the results based on predefined criteria (see Table 2).[8][10] MET amplification is

generally defined by a MET/CEP7 ratio > 2.0 or an average GCN > 5.0.[18]

Protocol 2: Cell Viability Assay to Test Combination Therapy (e.g., using CellTiter-Glo®)

Cell Seeding: Seed Pralsetinib-resistant cells (with confirmed MET amplification) in an

opaque-walled 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well).

Allow cells to adhere overnight.

Drug Treatment:

Prepare serial dilutions of Pralsetinib, the MET inhibitor, and the combination of both

drugs in cell culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing the

drugs or vehicle control (e.g., 0.1% DMSO). Include wells with medium only for

background measurement.

Incubation: Incubate the plate for 72 hours (or another empirically determined time point) at

37°C in a humidified, 5% CO₂ incubator.

ATP Measurement (CellTiter-Glo® Luminescent Assay):

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.

Add 100 µL of CellTiter-Glo® reagent to each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

Subtract the average background luminescence (medium only) from all experimental

wells.

Normalize the data to the vehicle-treated control wells (representing 100% viability).

Plot the normalized viability against the drug concentration to generate dose-response

curves and calculate IC₅₀ values.

Analyze the combination data for synergy using appropriate software (e.g., CompuSyn).
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Caption: MET amplification bypasses Pralsetinib's inhibition of RET signaling.
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Caption: Workflow for identifying and validating MET-driven resistance.
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Caption: Logic for combining Pralsetinib with a MET inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Clinical Review - Pralsetinib (Gavreto) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b610190?utm_src=pdf-body-img
https://www.benchchem.com/product/b610190?utm_src=pdf-body
https://www.benchchem.com/product/b610190?utm_src=pdf-custom-synthesis
https://www.ncbi.nlm.nih.gov/books/NBK601718/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Pralsetinib targeted therapy achieves benefits for patients with RET gene fusions across
cancer types | MD Anderson Cancer Center [mdanderson.org]

3. researchgate.net [researchgate.net]

4. esmo.org [esmo.org]

5. FDA approves pralsetinib for lung cancer with RET gene fusions | FDA [fda.gov]

6. aacrjournals.org [aacrjournals.org]

7. Targeting MET Amplification: Opportunities and Obstacles in Therapeutic Approaches -
PMC [pmc.ncbi.nlm.nih.gov]

8. Frontiers | Non-small cell lung cancer with MET amplification: review of epidemiology,
associated disease characteristics, testing procedures, burden, and treatments
[frontiersin.org]

9. aacrjournals.org [aacrjournals.org]

10. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical
Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

11. aacrjournals.org [aacrjournals.org]

12. mdpi.com [mdpi.com]

13. lung.org [lung.org]

14. MET amplification identified by next-generation sequencing and its clinical relevance for
MET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

15. MET alterations detection platforms and clinical implications in solid tumors: a
comprehensive review of literature - PMC [pmc.ncbi.nlm.nih.gov]

16. Overcoming MET-dependent resistance to selective RET inhibition in patients with RET
fusion-positive lung cancer by combining selpercatinib with crizotinib - PMC
[pmc.ncbi.nlm.nih.gov]

17. Frontiers | Selpercatinib and capmatinib combination promotes sustained complete
response in novel ISOC1-RET fusion lung cancer after resistance to RET inhibitor via MET
amplification: Case Report [frontiersin.org]

18. researchgate.net [researchgate.net]

19. Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-
gatekeeper RET mutations - PMC [pmc.ncbi.nlm.nih.gov]

20. oncologynewscentral.com [oncologynewscentral.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.mdanderson.org/newsroom/pralsetinib-achieves-tissue-agnostic-benefits-for-patients-with-ret-gene-fusions.h00-159542112.html
https://www.mdanderson.org/newsroom/pralsetinib-achieves-tissue-agnostic-benefits-for-patients-with-ret-gene-fusions.h00-159542112.html
https://www.researchgate.net/publication/348455890_OA0502_Analysis_of_Resistance_Mmechanisms_to_Pralsetinib_in_Patients_with_RET_Fusion-Positive_Non-Small_Cell_Lung_Cancer_NSCLC_from_the_ARROW_Study
https://www.esmo.org/oncology-news/fda-approves-pralsetinib-for-non-small-cell-lung-cancer-with-ret-gene-fusions
https://www.fda.gov/drugs/resources-information-approved-drugs/fda-approves-pralsetinib-lung-cancer-ret-gene-fusions
https://aacrjournals.org/cancerdiscovery/article/11/3/OF8/3328/Structures-Identify-Selpercatinib-and-Pralsetinib
https://pmc.ncbi.nlm.nih.gov/articles/PMC10526812/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10526812/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1241402/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1241402/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1241402/full
https://aacrjournals.org/clincancerres/article-pdf/doi/10.1158/1078-0432.CCR-20-2278/2167874/1078-0432_ccr-20-2278v2.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9913224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9913224/
https://aacrjournals.org/clincancerres/article/27/1/34/83720/Overcoming-MET-Dependent-Resistance-to-Selective
https://www.mdpi.com/2072-6694/13/19/5023
https://www.lung.org/lung-health-diseases/lung-disease-lookup/lung-cancer/symptoms-diagnosis/biomarker-testing/met
https://pmc.ncbi.nlm.nih.gov/articles/PMC8579577/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8579577/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10798113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10798113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8009613/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8009613/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8009613/
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1264231/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1264231/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1264231/full
https://www.researchgate.net/publication/356107410_MET_amplification_identified_by_next-generation_sequencing_and_its_clinical_relevance_for_MET_inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC7883646/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7883646/
https://www.oncologynewscentral.com/article/fda-fully-approves-pralsetinib-for-ret-fusion-positive-nsclc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Technical Support Center: Counteracting MET
Amplification as a Resistance Mechanism to Pralsetinib]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b610190#counteracting-met-
amplification-as-a-resistance-mechanism-to-pralsetinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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